molecular formula C11H16N2O4S B4462221 N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4462221
M. Wt: 272.32 g/mol
InChI Key: YJEYTUJEVLRUGS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and methylsulfonyl chloride.

    Formation of Intermediate: The 3-methoxyaniline reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)-methylsulfonamide.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide.

Major Products

    Oxidation: 3-hydroxyphenyl derivative.

    Reduction: Methylsulfide derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to a biological response. The methoxy and sulfonyl groups could play a role in binding to molecular targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-acetamide: Lacks the methylsulfonyl group.

    N-(3-methoxyphenyl)-2-aminoacetamide: Lacks the methylsulfonyl group and has an amino group instead.

    N-(3-methoxyphenyl)-2-[methylsulfonyl]acetamide: Lacks the second methyl group on the sulfonyl group.

Uniqueness

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical properties and biological activities not observed in similar compounds.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-13(18(3,15)16)8-11(14)12-9-5-4-6-10(7-9)17-2/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEYTUJEVLRUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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